[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-phenylphenoxy)-5-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO.ClH/c20-19(21,22)15-8-11-18(17(23)12-15)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,23H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFPQVFGQHRMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride typically involves multiple steps, starting with the formation of the biphenyl ether linkage. This can be achieved through a nucleophilic aromatic substitution reaction where a biphenyl-4-ol reacts with a halogenated phenylamine under basic conditions. The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it an interesting candidate for the development of pharmaceuticals. Its lipophilic nature can enhance bioavailability, making it suitable for various therapeutic applications. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties.
Studies have shown that [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride may exhibit significant biological activity, including:
- Anticancer properties: Preliminary assays suggest potential efficacy against certain cancer cell lines.
- Antimicrobial effects: Investigations into its activity against bacterial strains are ongoing.
- Enzyme inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to modify its structure to create derivatives with enhanced properties. This adaptability is crucial for developing new compounds with targeted biological activities.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cells. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria. |
| Study C | Enzyme Interaction | Identified as a potential inhibitor of specific kinases involved in cancer progression. |
These findings highlight the compound's versatility and potential as a therapeutic agent.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for advancing its development into viable therapeutic agents. Interaction studies focus on:
- Receptor Binding : Investigating how the compound binds to specific receptors.
- Mechanism of Action : Elucidating the pathways through which it exerts biological effects.
Mechanism of Action
The mechanism of action of [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride
- CAS Registry Number : 904253-69-6
- Molecular Formula: C₁₉H₁₄F₃NO·HCl
- Molar Mass : 329.32 g/mol (free base), 365.78 g/mol (hydrochloride salt)
- Hazard Classification : Irritant (Xi)
Structural Features: This compound features a biphenyl-4-yloxy group attached to position 2 of an aniline ring, with a trifluoromethyl (-CF₃) substituent at position 3. The hydrochloride salt enhances stability and solubility in polar solvents.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of halogenated aromatic amines. Below is a comparative analysis with two structurally related compounds:
Physicochemical and Functional Differences
Lipophilicity: The biphenyl group in the target compound increases hydrophobicity compared to the smaller bromophenoxy group in the analogue from . The trifluoromethyl group (-CF₃) enhances electronegativity and metabolic stability relative to non-fluorinated analogues .
Reactivity :
Research and Application Context
- Bromophenoxy Analogue: The presence of bromine may make it suitable for halogen bonding in crystal engineering or as a precursor in cross-coupling reactions .
- Trifluoroacetophenone Derivative: Its ketone group renders it useful as a building block in fluorinated polymer synthesis .
Biological Activity
[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride, with the CAS number 904253-69-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a trifluoromethyl group and an amine functional group, which may contribute to its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promising results in inhibiting tumor growth. The biological activity of this compound can be hypothesized based on these findings.
- VEGFR-2 Inhibition : Compounds structurally related to [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine have been evaluated for their ability to inhibit VEGFR-2. For example, a study reported IC50 values for various derivatives in the low micromolar range, indicating effective inhibition of cancer cell proliferation through the VEGFR-2 pathway .
- Cell Line Studies : In vitro studies using human tumor cell lines (e.g., MCF-7, HCT-15) have demonstrated that similar compounds exhibit IC50 values ranging from 6.62 to 10.32 μM against different cancer types . This suggests that this compound may possess comparable anticancer properties.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial activity. Research indicates that compounds with similar characteristics have shown effectiveness against various bacterial strains.
- Antibacterial Efficacy : A study highlighted that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds exhibited MIC values between 8 μg/mL and 150 μg/mL against strains such as E. coli and S. aureus .
Study on VEGFR-2 Inhibitors
A recent study focused on the synthesis and evaluation of novel VEGFR-2 inhibitors revealed that modifications in the biphenyl structure significantly impacted the biological activity. The most potent inhibitors were tested against multiple cancer cell lines, showing reduced cell viability correlating with increased concentrations of the compound .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2b | HL-60 | 10.32 | VEGFR-2 inhibition |
| 12c | MCF-7 | 18.36 | Apoptosis induction |
| 14f | HCT-15 | 16.50 | Antiangiogenic effects |
Antimicrobial Evaluation
Another study assessed various derivatives' antibacterial properties, revealing that certain compounds exhibited MIC values comparable to standard antibiotics like ciprofloxacin and ampicillin.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 21k | Bacillus subtilis | 8 |
| 25m | E. coli | 98.2 |
| 29a | Staphylococcus aureus | 31.2 |
Q & A
Q. What are the recommended synthetic routes for [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates like 4-amino-5-substituted triazole-3-thiols, as demonstrated in similar aryl-substituted amine syntheses. Key steps include coupling biphenyl-4-yloxy groups with trifluoromethylphenyl precursors under anhydrous conditions. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >98% purity. Monitoring reaction progress via TLC and HPLC is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry and hydrogen bonding patterns .
- Spectroscopy : Employ H/C NMR (in DMSO-d6 or CDCl3) to verify aromatic proton environments and amine proton shifts. FT-IR confirms NH and CF3 stretches (~3350 cm and ~1120 cm, respectively). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer : Solubility screening in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media (with 0.1% Tween-80 if needed) is standard. For low solubility, consider salt formation (e.g., hydrochloride salts) or co-solvents like PEG-400. Dynamic light scattering (DLS) assesses colloidal stability .
Q. What chromatographic methods are suitable for purity analysis?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm resolves impurities. Gradient elution (5% to 95% acetonitrile over 20 min) ensures baseline separation. For quantification, calibrate against a certified reference standard .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare X-ray-derived bond lengths/angles with DFT-optimized computational models.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- If twinning or disorder complicates crystallography, collect data at multiple temperatures (e.g., 100 K vs. 298 K) to identify dynamic effects .
Q. What experimental designs are recommended for evaluating pharmacological activity in vivo?
- Methodological Answer :
- Dose-response studies : Administer the compound intravenously (1–10 mg/kg) or orally (5–50 mg/kg) in rodent models. Monitor pharmacokinetics (plasma half-life via LC-MS/MS).
- Target engagement : Use radiolabeled analogs (e.g., C-labeled derivatives) for receptor binding assays. Compare with positive controls (e.g., fingolimod-P for S1P receptor studies) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified trifluoromethyl positions or biphenyl linkers. Test in vitro activity (IC50) against target enzymes/receptors.
- Computational SAR : Perform molecular docking (AutoDock Vina) to predict binding affinities. Prioritize analogs with improved LogP (<5) and polar surface area (<140 Ų) for bioavailability .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Lyophilize the compound for hygroscopic formulations. Use argon-filled vials to prevent oxidation. Monitor degradation via LC-MS; identify major degradation products (e.g., hydrolyzed amines) and adjust storage conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
